molecular formula C20H15F4N3O2S B2927216 2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1396767-01-3

2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2927216
CAS RN: 1396767-01-3
M. Wt: 437.41
InChI Key: BCCCASSPHCOERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4-Fluorophenyl)thio)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H15F4N3O2S and its molecular weight is 437.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A series of novel derivatives of 1,3,4-oxadiazole compounds, which share structural similarities with the specified compound, were synthesized and characterized. These derivatives exhibited good cytotoxicity against certain carcinoma cell lines, indicating their potential in cancer research (Adimule et al., 2014). Additionally, the stereoselective synthesis of azetidinones through condensation highlights the versatility of related structures in generating biologically active compounds (Ishihara et al., 1996).

Antimicrobial Activity

Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and pyrazole derivatives demonstrated significant antimicrobial activity. This underlines the potential of structurally related compounds in developing new antimicrobial agents (Puthran et al., 2019).

Anticancer and Antimicrobial Agents

Compounds based on azetidinone and thiazolidinone scaffolds, akin to the chemical structure , were found to be effective as anticancer and antimicrobial agents, especially against multidrug-resistant strains. This suggests the chemical's relevance in designing treatments for resistant bacterial and cancerous conditions (Hussein et al., 2020).

HIV-1 Replication Inhibitors

N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, related to the queried compound, have been identified as inhibitors of HIV-1 replication. This underscores the compound's potential utility in HIV research and therapy (Che et al., 2015).

Crystal Structure and Biological Activities

The crystal structure analysis of a related thiophene compound revealed insights into its potential biological activities, emphasizing the importance of structural analysis in understanding the biological relevance of such compounds (Nagaraju et al., 2018).

Cholesterol Absorption Inhibition

A derivative designed to block sites of potential detrimental metabolic oxidation showed remarkable efficacy as an inhibitor of intestinal cholesterol absorption, highlighting the compound's potential in cholesterol management (Rosenblum et al., 1998).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N3O2S/c21-15-4-6-16(7-5-15)30-11-17(28)27-9-13(10-27)19-25-18(26-29-19)12-2-1-3-14(8-12)20(22,23)24/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCCASSPHCOERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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